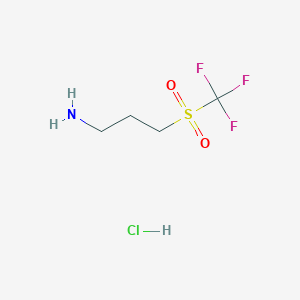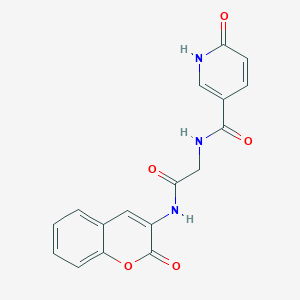
6-oxo-N-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-N-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H13N3O5 and its molecular weight is 339.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The compound 6-oxo-N-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide, due to its complex structure, is related to various synthesized derivatives with potential biological activities. Research has explored the synthesis of innovative coumarin derivatives, including chromene carboxamide and pyridine carboxamide derivatives, showing significant antibacterial and antifungal properties. For instance, the synthesis of some innovative coumarin derivatives containing thiazolidin-4-one ring has demonstrated notable antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli (Ramaganesh, Bodke, & Venkatesh, 2010). Additionally, novel chromone-pyrimidine coupled derivatives have been synthesized and shown to exhibit both antifungal and antibacterial activities, highlighting the compound's potential as a foundation for developing new antimicrobial agents (Tiwari et al., 2018).
Antimicrobial Selectivity and Safety
Further studies on chromone-carboxamide derivatives indicate their safe application potential due to non-cytotoxic nature in in vivo acute oral toxicity studies, emphasizing their selectivity and safety as antimicrobial agents. This is particularly important for their further development into oral drug candidates with good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, ensuring their efficacy and safety in medical applications (S. Tiwari et al., 2018).
Molecular Docking Studies
Molecular docking studies on similar compounds have predicted binding interactions with receptors, offering insights into the mode of action of these derivatives. This approach aids in understanding how such compounds can be optimized for better therapeutic outcomes, potentially contributing to their use in treating diseases by inhibiting specific bacterial or fungal growth mechanisms or by targeting cancer cell lines through tubulin polymerization inhibition (Jayarajan et al., 2019).
Eigenschaften
IUPAC Name |
6-oxo-N-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-14-6-5-11(8-18-14)16(23)19-9-15(22)20-12-7-10-3-1-2-4-13(10)25-17(12)24/h1-8H,9H2,(H,18,21)(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCAZFGSNUOCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-acetyl-4-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2862668.png)
![N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2862671.png)
![N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine](/img/structure/B2862674.png)
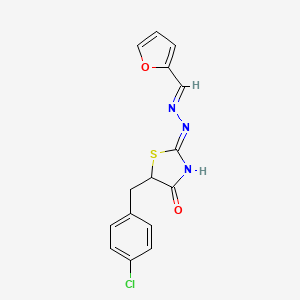
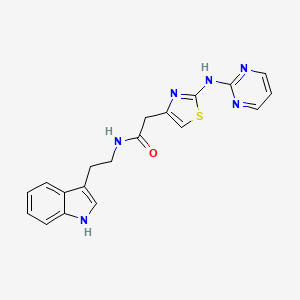
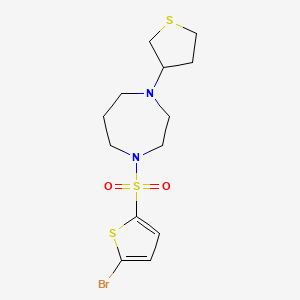
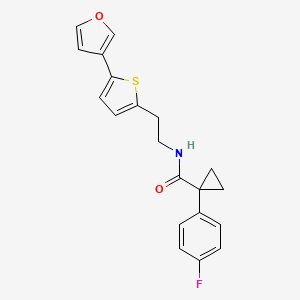
![5-Phenyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2862680.png)

![N-(2,5-Difluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B2862683.png)
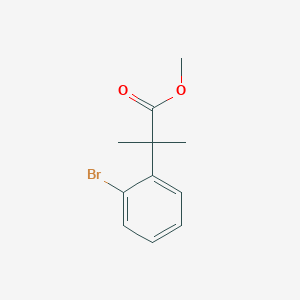
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2862685.png)

